molecular formula C16H21N3O B15112161 (2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone

(2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B15112161
M. Wt: 271.36 g/mol
InChI Key: UYLXAOWKYOSUMQ-UHFFFAOYSA-N
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Description

The compound “(2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone” is a methanone derivative featuring a 2,3-dimethylindole core linked to a 4-methylpiperazine moiety via a ketone bridge. The indole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to tryptophan and serotonin, enabling interactions with diverse biological targets, including neurotransmitter receptors and enzymes . The 4-methylpiperazine group enhances solubility and modulates pharmacokinetic properties, such as blood-brain barrier permeability, while the methyl substituents on the indole ring may influence steric hindrance and metabolic stability .

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

(2,3-dimethyl-1H-indol-5-yl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C16H21N3O/c1-11-12(2)17-15-5-4-13(10-14(11)15)16(20)19-8-6-18(3)7-9-19/h4-5,10,17H,6-9H2,1-3H3

InChI Key

UYLXAOWKYOSUMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C)C

solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography .

Mechanism of Action

The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The piperazine ring enhances the compound’s ability to cross biological membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key differences:

Compound Name Core Structure Modifications Key Features Reference IDs
(2,3-dimethyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone - 2,3-dimethylindole
- 4-methylpiperazine
Balanced lipophilicity; potential CNS activity due to piperazine
(2,3-dimethyl-1H-indol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone - 2,3-dimethylindole
- 4-(2,3-dimethylphenyl)piperazine
Increased steric bulk; likely reduced solubility but enhanced receptor selectivity
(4-(4-chlorophenoxy)piperidin-1-yl)(2,3-dimethyl-1H-indol-5-yl)methanone - 2,3-dimethylindole
- 4-(4-chlorophenoxy)piperidine
Piperidine instead of piperazine; chlorophenoxy group may improve metabolic stability
1-(benzenesulfonyl)-2,3-dihydro-1H-indol-5-ylmethanone - Benzenesulfonyl-substituted dihydroindole
- 4-benzylpiperazine
Sulfonyl group enhances electron-withdrawing effects; benzyl group may increase toxicity
(1-benzyl-2,3-dimethyl-1H-indol-5-yl)(1,4-thiazinan-4-yl)methanone - 1-benzyl-2,3-dimethylindole
- 1,4-thiazinan
Thiazinan ring introduces sulfur atom; benzyl group may alter binding affinity

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Bioavailability: The 4-methylpiperazine group in the target compound confers better aqueous solubility compared to analogs with bulky aryl substituents (e.g., 4-(2,3-dimethylphenyl)piperazine in ). However, piperidine-based derivatives (e.g., ) may exhibit prolonged half-lives due to reduced susceptibility to oxidative metabolism.

Receptor Binding and Selectivity: Piperazine derivatives are commonly associated with serotonin and dopamine receptor modulation. The 4-methylpiperazine variant may exhibit a balance between affinity and off-target effects, whereas bulkier substituents (e.g., dimethylphenyl in ) could enhance selectivity for specific receptor subtypes. Thiazinan-containing analogs (e.g., ) introduce sulfur-mediated hydrogen bonding, which may alter binding kinetics in enzyme targets like kinases or monoamine oxidases.

Synthetic Accessibility: The target compound’s synthesis likely follows established protocols for indole-piperazine methanones, such as coupling activated indole carboxylic acids with substituted piperazines under amide-forming conditions (similar to procedures in ). Derivatives with complex substituents (e.g., 4-chlorophenoxy in ) require multi-step functionalization, increasing synthetic complexity and cost.

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